Cas no 1248549-48-5 (3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid)

3,5,6-Trichloro-4-acetamidopyridine-2-carboxylic acid is a halogenated pyridine derivative with notable applications in pharmaceutical and agrochemical synthesis. Its structure, featuring trichloro substitution and an acetamido group, enhances reactivity and selectivity in nucleophilic substitution and coupling reactions. The carboxylic acid moiety further allows for derivatization, making it a versatile intermediate for producing bioactive compounds. This compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic workflows. Its utility in constructing complex heterocycles underscores its importance in medicinal chemistry and crop protection research. Proper handling and storage are recommended due to its potential reactivity with strong bases or reducing agents.
3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid structure
1248549-48-5 structure
Product name:3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid
CAS No:1248549-48-5
MF:C8H5Cl3N2O3
Molecular Weight:283.495898962021
CID:6216403
PubChem ID:119027306

3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid
    • EN300-11690664
    • 1248549-48-5
    • インチ: 1S/C8H5Cl3N2O3/c1-2(14)12-5-3(9)6(8(15)16)13-7(11)4(5)10/h1H3,(H,15,16)(H,12,13,14)
    • InChIKey: COIVRQRYTKJUGE-UHFFFAOYSA-N
    • SMILES: ClC1C(C(=O)O)=NC(=C(C=1NC(C)=O)Cl)Cl

計算された属性

  • 精确分子量: 281.936575g/mol
  • 同位素质量: 281.936575g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 302
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 79.3Ų

3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-11690664-10.0g
3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid
1248549-48-5
10g
$1654.0 2023-05-24
Enamine
EN300-11690664-0.1g
3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid
1248549-48-5
0.1g
$339.0 2023-05-24
Enamine
EN300-11690664-1.0g
3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid
1248549-48-5
1g
$385.0 2023-05-24
Enamine
EN300-11690664-5000mg
3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid
1248549-48-5
5000mg
$1572.0 2023-10-03
Enamine
EN300-11690664-500mg
3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid
1248549-48-5
500mg
$520.0 2023-10-03
Enamine
EN300-11690664-1000mg
3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid
1248549-48-5
1000mg
$541.0 2023-10-03
Enamine
EN300-11690664-0.5g
3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid
1248549-48-5
0.5g
$370.0 2023-05-24
Enamine
EN300-11690664-0.25g
3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid
1248549-48-5
0.25g
$354.0 2023-05-24
Enamine
EN300-11690664-250mg
3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid
1248549-48-5
250mg
$498.0 2023-10-03
Enamine
EN300-11690664-2500mg
3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid
1248549-48-5
2500mg
$1063.0 2023-10-03

3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid 関連文献

3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acidに関する追加情報

3,5,6-Trichloro-4-acetamidopyridine-2-carboxylic Acid: Properties, Applications, and Market Insights

3,5,6-Trichloro-4-acetamidopyridine-2-carboxylic acid (CAS No. 1248549-48-5) is a specialized chlorinated pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique trichloro-substituted pyridine backbone and acetamido-carboxylic acid functional groups, has garnered attention for its versatile applications in modern chemistry. Researchers and industry professionals frequently search for information on its synthesis methods, physicochemical properties, and potential biological activities, making it a compound of growing interest in specialized chemical markets.

The molecular structure of 3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid features three chlorine atoms at positions 3, 5, and 6 of the pyridine ring, along with an acetamido group at position 4 and a carboxylic acid moiety at position 2. This arrangement contributes to its moderate polarity and specific reactivity patterns, which are crucial for its applications in medicinal chemistry and crop protection formulations. Current trends in chemical research emphasize the importance of such halogenated heterocycles in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.

In pharmaceutical applications, 3,5,6-trichloro-4-acetamidopyridine-2-carboxylate derivatives have shown promise as potential intermediates for bioactive molecules. The presence of multiple chlorine atoms enhances the compound's ability to participate in nucleophilic substitution reactions, making it valuable for creating diverse molecular architectures. Recent studies have explored its utility in developing targeted therapies, particularly in areas where chlorine-containing pharmacophores demonstrate enhanced binding affinity to biological targets. This aligns with current industry demands for novel chemical entities with improved therapeutic profiles.

The agrochemical sector has shown increasing interest in 3,5,6-trichloropyridine derivatives due to their potential as crop protection agents. The compound's structural features may contribute to the development of new pesticide formulations with enhanced efficacy and environmental profiles. As sustainability becomes a key concern in agriculture, researchers are investigating how such chlorinated heterocyclic compounds can be optimized for reduced environmental impact while maintaining effectiveness against plant pathogens.

From a synthetic chemistry perspective, 3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid presents interesting challenges and opportunities. The compound's multiple reactive sites allow for selective modifications, enabling the creation of diverse chemical libraries for screening purposes. Current research focuses on developing efficient synthetic routes to this compound and its derivatives, with particular attention to atom economy and green chemistry principles. These efforts respond to the growing demand for sustainable synthetic methodologies in the chemical industry.

The market for specialty pyridine derivatives like 3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid has shown steady growth, driven by increasing R&D investments in both pharmaceutical and agricultural sectors. Industry reports indicate rising demand for high-purity intermediates with well-characterized properties, creating opportunities for suppliers who can provide consistent quality and detailed technical documentation. The compound's CAS number (1248549-48-5) serves as a crucial identifier in global chemical commerce, facilitating its tracking in supply chain management and regulatory compliance processes.

Analytical characterization of 3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid typically involves advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods are essential for verifying the compound's structural integrity and purity profile, which are critical parameters for research and industrial applications. Recent advancements in analytical chemistry have improved the ability to detect and quantify trace impurities in such complex heterocyclic systems, meeting the stringent quality requirements of end-users.

Storage and handling of 3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper chemical safety protocols should be followed, including the use of personal protective equipment and appropriate ventilation systems. These practices align with current industry standards for laboratory safety and responsible chemical management.

Future research directions for 3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid may explore its potential in emerging fields such as materials science and catalysis. The compound's unique electronic properties, conferred by its chlorine substituents and heterocyclic framework, could make it valuable for developing functional materials or as a ligand in catalytic systems. Such applications would expand the utility of this versatile chemical building block beyond its current domains.

In conclusion, 3,5,6-trichloro-4-acetamidopyridine-2-carboxylic acid (CAS 1248549-48-5) represents an important chemical intermediate with diverse applications across multiple industries. Its unique structural features and reactivity profile continue to attract scientific interest, particularly in the context of developing new therapeutic agents and agricultural chemicals. As research progresses, this compound is likely to maintain its relevance in specialty chemical markets, supported by ongoing innovations in synthetic chemistry and molecular design.

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